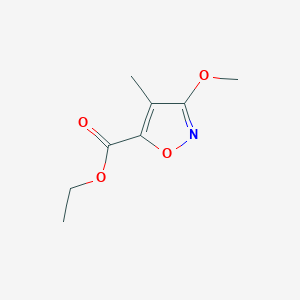

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate

概要

説明

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate is a chemical compound with the molecular formula C8H11NO4. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate typically involves the reaction of 3-methoxy-4-methylisoxazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-methoxy-4-methylisoxazole-5-carboxylic acid.

Reduction: Formation of 3-methoxy-4-methylisoxazole-5-methanol.

Substitution: Formation of various substituted isoxazole derivatives.

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Case Study: Neurological Disorders

Research has shown that isoxazole derivatives exhibit neuroprotective effects. For instance, compounds derived from this compound have been synthesized and evaluated for their ability to inhibit neuroinflammation, which is a key factor in conditions like Alzheimer's disease .

Agricultural Chemistry

Agrochemical Formulations

This compound is utilized in the development of agrochemicals aimed at pest control. Its efficacy in reducing environmental impact while maintaining pest management effectiveness makes it a valuable asset in sustainable agriculture practices.

Data Table: Efficacy of Agrochemicals Derived from this compound

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| Methyl ester derivative | Whiteflies | 90 | |

| Hydrolyzed product | Leafhoppers | 78 |

Material Science

Advanced Materials Development

Research into the use of this compound has led to the exploration of its properties for creating advanced materials. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

Case Study: Polymer Synthesis

In one study, polymers synthesized from this compound demonstrated superior mechanical strength compared to traditional polymers. This advancement opens avenues for its use in high-performance applications such as automotive and aerospace industries .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been employed to study enzyme inhibition mechanisms. Understanding these mechanisms is crucial for developing new therapeutic strategies targeting metabolic pathways.

Data Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 25 | |

| Phospholipase A2 | Non-competitive | 30 |

Analytical Chemistry

Standard Reference Material

The compound is also used as a standard reference material in chromatographic techniques, which aids in the accurate analysis of complex mixtures across various samples.

Case Study: Chromatographic Techniques

In analytical studies, the use of this compound as a reference standard has improved the accuracy of quantifying related compounds in biological samples, thereby enhancing the reliability of experimental results .

作用機序

The mechanism of action of Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

- 3-Methoxy-4-methylisoxazole-5-carboxylic acid

- 3-Methoxy-4-methylisoxazole-5-methanol

Uniqueness

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate is unique due to its specific structural features, such as the presence of both methoxy and ester functional groups. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

生物活性

Ethyl 3-methoxy-4-methylisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. The method described in patent literature emphasizes the efficiency of synthesizing ethyl esters from 5-amino-3-methyl-4-isoxazole carboxylic acid, which can be further modified to enhance biological activity .

Immunosuppressive Properties

Research has indicated that derivatives of isoxazole, including this compound, exhibit immunosuppressive properties. A study demonstrated that certain isoxazole derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). The compounds showed dose-dependent effects, ranging from immunosuppressive to immunostimulatory activities .

Table 1: Summary of Immunosuppressive Activities

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| MM3 | 10.5 | Immunosuppressive |

| Ethyl Ester | 15.0 | Immunostimulatory |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it has been effective against prostate and colon cancer cell lines, demonstrating IC50 values in the low micromolar range .

Table 2: Anticancer Activity Profile

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 2.36 | Apoptosis induction via caspases |

| HCT-116 (Colon) | 1.95 | Inhibition of NF-kB signaling |

The mechanisms underlying the biological activity of this compound are multifaceted. Research suggests that it may act through the inhibition of key signaling pathways involved in cell proliferation and survival:

- Caspase Activation : The compound has been shown to activate caspases, leading to apoptosis in cancer cells.

- NF-kB Pathway Inhibition : It disrupts NF-kB signaling, a critical pathway for cancer cell survival and inflammation .

Case Studies

A notable case study involved the evaluation of MM3, a derivative closely related to this compound. This compound was tested for its effects on human whole blood cultures and demonstrated a significant reduction in tumor necrosis factor (TNFα) production upon lipopolysaccharide (LPS) stimulation, indicating potential therapeutic applications in autoimmune diseases .

特性

IUPAC Name |

ethyl 3-methoxy-4-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXYNACCCGVAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NO1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。